1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium
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Overview
Description
1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium is a heterocyclic aromatic compound that features a pyridinium core substituted with an oxazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the quaternization of the pyridine ring with an ethylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group and the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the oxazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocyclic compound with potential bioactivity.
Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: A fluorinated pyrazole derivative with similar structural features.
Uniqueness: 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium is unique due to its combination of a pyridinium core, an oxazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
298220-44-7 |
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Molecular Formula |
C16H14FN2O+ |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(1-ethylpyridin-1-ium-3-yl)-5-(4-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H14FN2O/c1-2-19-9-3-4-13(11-19)16-18-10-15(20-16)12-5-7-14(17)8-6-12/h3-11H,2H2,1H3/q+1 |
InChI Key |
YPHISYRGJQYQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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